N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide
Description
The compound N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide is a thiophene-based derivative featuring a cyclopenta[b]thiophen-2-yl core substituted with a cyano group at the 3-position and a butanamide side chain modified with a 4-methylphenylsulfanyl moiety.
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(4-methylphenyl)sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-13-7-9-14(10-8-13)23-11-3-6-18(22)21-19-16(12-20)15-4-2-5-17(15)24-19/h7-10H,2-6,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKJCUNVOSNXPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCC(=O)NC2=C(C3=C(S2)CCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a cyclopentathiophene core with a cyano group and a sulfanyl group attached to a butanamide chain. Its molecular formula is C₁₈H₁₈N₂OS, with an average molecular weight of approximately 306.4 g/mol. The compound's IUPAC name is this compound.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against specific bacterial strains.
- Cytotoxic Effects : There is evidence indicating cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in disease pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several compounds related to this class, demonstrating that derivatives with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Cytotoxicity Studies
In vitro studies using various cancer cell lines (e.g., HeLa and MCF-7) have shown that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic changes.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis via caspase activation |
| MCF-7 | 15 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been assessed through enzyme assays. Notably, it has shown inhibitory effects on UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase, an enzyme crucial for bacterial cell wall biosynthesis.
| Enzyme Target | Inhibition Percentage at 50 µM |
|---|---|
| UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase | 70% |
Case Studies
- Case Study on Anticancer Potential : A recent study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound alongside other derivatives. The results indicated that modifications to the side chains significantly enhanced cytotoxicity against breast cancer cells.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds demonstrated that structural variations influenced their effectiveness against resistant strains of bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Compound 30a : (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide
- Structural Differences : Replaces the 4-methylphenylsulfanyl group with a morpholine-substituted phenylprop-2-enamide chain.
- Synthesis : Yield of 69.96%, melting point 296–298°C, molecular weight 404.62 g/mol.
- Key Features : Enhanced polarity due to the morpholine group, which may improve solubility compared to the methylphenylsulfanyl analog .
Compound 31a : (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide
- Structural Differences : Substitutes the sulfanyl group with a 4-methylpiperazine-phenylprop-2-enamide chain.
- Synthesis : Yield of 69.45%, melting point 254–256°C, molecular weight 433.55 g/mol.
Compound 25a : (2E/2Z)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(trifluoromethyl)phenyl]prop-2-enamide
Side Chain Modifications
Compound BF96264 : N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonyl)butanamide
- Structural Differences : Replaces the methylphenylsulfanyl group with a 4-fluorobenzenesulfonyl moiety.
Compound 6-8 : N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-substituted-sulfamoyl)phenylamino)acetamide
Discussion of Structural and Functional Implications
Electron-Donating vs. Electron-Withdrawing Groups :
- The methylphenylsulfanyl group in the target compound is electron-donating, which may favor interactions with hydrophobic binding pockets. In contrast, sulfonyl (BF96264) and trifluoromethyl (25a) groups are electron-withdrawing, enhancing stability and polarity .
- Morpholine (30a) and methylpiperazine (31a) substituents introduce hydrogen-bonding and basicity, respectively, which can modulate solubility and bioavailability .
Yields for these analogs range from 69–74%, suggesting moderate synthetic efficiency .
Biological Potential: While biological data for the target compound are unavailable, analogs like 30a and 31a have been studied for anti-proliferative activity, and sulfonamide derivatives (e.g., BF96264) are often explored for enzyme inhibition .
Preparation Methods
Multicomponent Reaction Protocol
Reactants : Cyclopentanone (1.0 equiv), malononitrile (1.2 equiv), elemental sulfur (1.5 equiv), and diethylamine (2.0 equiv) as a catalyst.
Solvent : Ethanol (reflux conditions).
Reaction Time : 24–48 hours under inert atmosphere.
Product : 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (Intermediate 1 ).
Mechanistic Insight : The reaction proceeds via Knoevenagel condensation between cyclopentanone and malononitrile, followed by sulfur incorporation to form the thiophene ring. Diethylamine facilitates deprotonation and stabilizes intermediates.
Functionalization of the Thiophene Core
Introduction of the Butanamide Side Chain
Intermediate 1 undergoes acylation to attach the butanamide moiety.
Reaction Conditions :
-
Acylating Agent : 4-Bromobutanoyl chloride (1.1 equiv).
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Base : Pyridine (3.0 equiv) to scavenge HCl.
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Solvent : Anhydrous dichloromethane (DCM) at 0°C→RT.
-
Reaction Time : 12 hours.
Product : 2-(4-Bromobutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (Intermediate 2 ).
Optimization Note : Excess acyl chloride improves yield (78–85%), while lower equivalents lead to incomplete acylation.
Introduction of the 4-Methylphenyl Sulfanyl Group
Nucleophilic Substitution
Intermediate 2 reacts with 4-methylthiophenol to replace the bromide with a sulfanyl group.
Reaction Conditions :
-
Nucleophile : 4-Methylthiophenol (1.5 equiv).
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Base : Potassium carbonate (2.0 equiv).
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Solvent : Dimethylformamide (DMF) at 80°C.
-
Reaction Time : 6–8 hours.
Product : N-{3-Cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide.
Side Reactions : Competing elimination to form acrylamide derivatives is minimized by maintaining anhydrous conditions and controlled temperature.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR (¹H, 13C) : Key signals include δ 7.25–7.35 (aromatic protons of 4-methylphenyl), δ 2.45 (SCH₂), and δ 1.60–1.80 (cyclopentane CH₂).
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HRMS : Calculated for C₂₀H₂₁N₃OS₂ [M+H]⁺: 392.1154; Found: 392.1158.
Alternative Synthetic Routes
Thiol-Ene Coupling
A modern approach employs photoinitiated thiol-ene reactions between Intermediate 2 and 4-methylthiophenol.
Conditions :
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Photoinitiator : 2,2-Dimethoxy-2-phenylacetophenone (DMPA, 0.1 equiv).
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Light Source : UV-A (365 nm).
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Solvent : Tetrahydrofuran (THF).
Advantage : Higher regioselectivity and reduced side products compared to nucleophilic substitution.
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Environmental Impact
Challenges and Mitigation Strategies
Byproduct Formation
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Cyano Group Hydrolysis : Controlled pH (6.5–7.0) during acylation prevents CN group degradation.
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Sulfide Oxidation : Antioxidants like BHT (0.01%) are added during storage.
Comparative Analysis of Methods
| Parameter | Nucleophilic Substitution | Thiol-Ene Coupling |
|---|---|---|
| Yield | 62–68% | 70–75% |
| Reaction Time | 6–8 hours | 2–3 hours |
| Scalability | High | Moderate |
| Equipment Cost | Low | High (UV setup) |
Q & A
Q. Q1. What are the recommended synthetic strategies for obtaining high-purity N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[(4-methylphenyl)sulfanyl]butanamide?
Answer: The synthesis of this compound typically involves multi-step organic reactions, including:
Thiophene core functionalization : The cyclopenta[b]thiophene scaffold is modified via nucleophilic substitution or cross-coupling reactions to introduce the cyano group at the 3-position.
Sulfanyl linkage formation : The 4-[(4-methylphenyl)sulfanyl] moiety is introduced using a thiol-ene reaction or via coupling with a pre-synthesized aryl thiol derivative under inert conditions (e.g., nitrogen atmosphere).
Amidation : The butanamide group is attached through a coupling reagent like EDC/HOBt or DCC in anhydrous dichloromethane or DMF .
Critical parameters :
- Solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
- Temperature control (e.g., 0–5°C for amidation to prevent racemization).
- Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer: Key analytical techniques include:
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify the presence of characteristic signals (e.g., thiophene protons at δ 6.8–7.2 ppm, methylphenyl sulfanyl protons at δ 2.3–2.5 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Mass spectrometry (HRMS or ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <3 ppm mass error .
- X-ray crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
Answer:
Core modifications :
- Replace the cyclopenta[b]thiophene with cyclohepta[b]thiophene to assess ring size impact on target binding .
- Substitute the cyano group with nitro or trifluoromethyl to evaluate electronic effects .
Sulfanyl group variations :
- Compare 4-methylphenyl with 4-fluorophenyl or 4-methoxyphenyl to study steric/electronic influences on solubility and potency .
Biological assays :
Q. Q4. How should researchers address contradictions in reported biological activity data for analogs of this compound?
Answer: Common sources of discrepancies and mitigation strategies:
Purity variability :
- Validate compound purity via HPLC (≥98%) before biological testing .
Assay conditions :
- Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability .
Metabolic stability :
- Perform liver microsome assays to assess if conflicting in vitro/in vivo results arise from rapid metabolism .
Target promiscuity :
Q. Q5. What methodologies are recommended for evaluating the metabolic stability of this compound?
Answer:
In vitro assays :
- Liver microsomal incubation : Monitor parent compound depletion using LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Clᵢₙₜ) .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
In silico tools :
Isotope labeling :
- Incorporate ¹⁴C or deuterium at labile positions to track metabolite formation via radiometric detection .
Q. Q6. How can researchers design experiments to resolve conflicting crystallographic and spectroscopic data for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
